N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide, also known as CMF-019, is a synthetic compound that belongs to the class of thiazole derivatives. It has been studied for its potential applications in the field of medicinal chemistry, specifically as an anti-cancer agent.
科学的研究の応用
Synthesis and Potential Biological Activities
Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the interaction with thiourea, different aromatic aldehydes, and cyclocondensation processes. These methods have led to the creation of derivatives with potential biological activities. Notably, a synthesis approach involved the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and different aromatic aldehydes, followed by cyclocondensation of tetrahydropyrimidine-2-thiones with 1,2-dibromoethane to produce thiazolopyrimidine derivatives (Akbari et al., 2008).
Antimicrobial Activities : Some synthesized derivatives demonstrated significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents. These findings highlight the relevance of these compounds in developing new antimicrobial strategies (Akbari et al., 2008).
Anticancer Potential
Thiophene and Thiazolopyrimidine Derivatives : Further research into thiophene-based compounds has uncovered their potential for in vitro cytotoxicity, indicating their usefulness in anticancer drug development. These studies focused on the synthesis of thiophene and thiazolopyrimidine derivatives, evaluating their efficacy against various cancer cell lines (Atta & Abdel‐Latif, 2021).
Novel Thiazole-5-Carboxamide Derivatives : Another study synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, assessing their anticancer activity against specific cancer cell lines. This research found that certain derivatives exhibited high activity, offering a basis for further exploration in anticancer therapy (Cai et al., 2016).
作用機序
Target of Action
The primary target of NSC672768 is the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . This interaction plays a crucial role in the progression of acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .
Mode of Action
NSC672768, a highly selective and orally bioavailable small molecule, disrupts the menin-KMT2A protein-protein interaction . This disruption induces differentiation and blocks the progression of KMT2A-r or NPM1c AML and B-cell ALL .
Biochemical Pathways
The disruption of the menin-KMT2A interaction by NSC672768 affects the HOX/Meis1 stemness genes and induces differentiation genes in KMT2A- or NPM1-altered leukemic cells . The compound exhibits synergistic effects with venetoclax alone or in combination with azacitidine in AML cells bearing KMT2A-r in vitro .
Pharmacokinetics
It is known that the compound is orally bioavailable
Result of Action
The result of NSC672768’s action is the induction of differentiation followed by cell death . This effect enhances the mechanisms of action triggered by venetoclax plus azacitidine, which primarily drives apoptosis by displacing anti-apoptotic proteins .
特性
IUPAC Name |
N-(4-chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-11-3-5-13(6-4-11)18-20-12(2)16(23-18)17(22)21-15-9-7-14(19)8-10-15/h3-10H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIZAPQFYIETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。